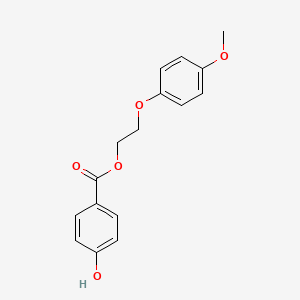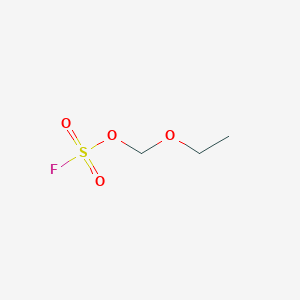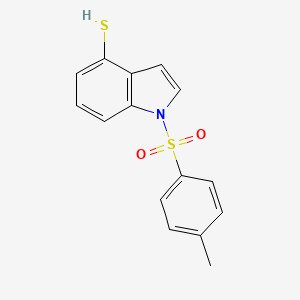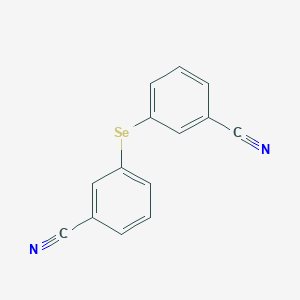
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the para position and an ester linkage to a 4-methoxyphenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methoxyphenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: In the cosmetics industry, it can be used as a preservative or as an ingredient in formulations requiring specific ester functionalities.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester involves its hydrolysis by esterases to release 4-hydroxybenzoic acid and 2-(4-methoxyphenoxy)ethanol. These metabolites can then participate in various biochemical pathways. The compound may also interact with specific molecular targets, such as enzymes or receptors, depending on its structural features.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-hydroxy-, ethyl ester: Similar structure but lacks the methoxyphenoxy group.
Benzoic acid, 4-hydroxy-, 2-hydroxyethyl ester: Similar ester linkage but with a hydroxyethyl group instead of methoxyphenoxy.
Benzoic acid, 4-methoxy-, ethyl ester: Similar ester linkage but with a methoxy group on the benzoic acid moiety.
Uniqueness: The presence of both the hydroxy and methoxyphenoxy groups in benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester imparts unique chemical and physical properties, making it distinct from its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
116089-79-3 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-14-6-8-15(9-7-14)20-10-11-21-16(18)12-2-4-13(17)5-3-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
MHMBBYOSDUQKIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)

![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)


